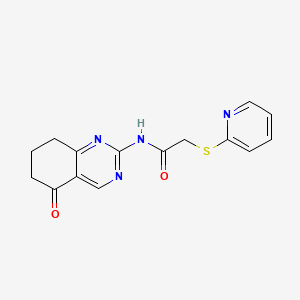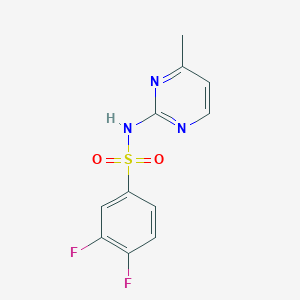![molecular formula C21H18N4O6S B4619149 methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4619149.png)
methyl 3-(2-furylmethyl)-2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate
説明
Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The synthesis and study of quinazoline derivatives, including their molecular structure, chemical reactions, and physical and chemical properties, have been subjects of extensive research.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves interactions between different precursor molecules to form complex structures. For example, Markosyan et al. (2008) describe the synthesis of 3-phenyl- and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines through the reaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl- and phenethylisothiocyanates (Markosyan et al., 2008).
Molecular Structure Analysis
The analysis of the molecular structure is crucial for understanding the properties and reactivity of quinazoline derivatives. Rajnikant et al. (2001) conducted a crystal structure analysis of a methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate, providing insights into its molecular geometry and intermolecular interactions (Rajnikant et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of quinazoline derivatives enables a variety of chemical transformations, leading to the synthesis of novel compounds with potential biological activities. Sundaram et al. (2007) reported on the regio- and chemoselective synthesis of substituted imidazo[1,5-a]quinoxaline-3-carboxylates through the cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted quinoxalines (Sundaram et al., 2007).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are important for their application in drug development and material science. The crystal structure analysis by Rajnikant et al. (2001) contributes to this understanding by detailing the physical structure of a quinazoline derivative (Rajnikant et al., 2001).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interactions with biological molecules determine the utility of quinazoline derivatives in pharmaceuticals and other applications. Studies by Markosyan et al. (2008) on the synthesis and biological properties of benzo[h]quinazolines provide insights into the chemical properties that influence their biological activities (Markosyan et al., 2008).
科学的研究の応用
Synthetic Chemistry and Methodology
Compounds with quinazoline and isoxazole structures are frequently explored in synthetic chemistry for their potential to form complex molecules. For example, Strakovs et al. (2002) investigated the reactions of 2-aminoethyl- and 3-aminopropyl-substituted heterocycles with 2-formyl-1,3-cyclohexanediones and 4-oxo-3,1-benzoxazines, leading to the formation of various 2-aminomethylene derivatives and quinazolinones, showcasing the versatility of these frameworks in synthesizing heterocyclic compounds (Strakovs et al., 2002).
Biological Activity and Pharmacology
Quinazoline derivatives are extensively studied for their biological activities. For instance, Markosyan et al. (2008) synthesized a series of 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and evaluated their effects on brain monoamine oxidase (MAO) activity and antitumor properties, highlighting the pharmacological potential of quinazoline derivatives (Markosyan et al., 2008).
Antimicrobial and Antifungal Properties
The modification of quinazoline structures has been linked to antimicrobial and antifungal activities. Bakhite (2000) explored the synthesis of new benzo[h] pyrimido [4′,5′:4,5]thieno[2,3-b]quinoline derivatives and related fused hexacyclic systems, investigating their antibacterial and antifungal properties, indicating the potential of quinazoline derivatives in developing new antimicrobial agents (Bakhite, 2000).
Photophysical and Photochemical Applications
The study of quinazoline derivatives extends into photophysical and photochemical applications as well. Budruev et al. (2021) synthesized methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylate through photoinduced heterocyclization, demonstrating the role of water in enhancing the yields, which could be relevant for the development of photochemical synthesis methods (Budruev et al., 2021).
特性
IUPAC Name |
methyl 3-(furan-2-ylmethyl)-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c1-12-8-17(24-31-12)23-18(26)11-32-21-22-16-9-13(20(28)29-2)5-6-15(16)19(27)25(21)10-14-4-3-7-30-14/h3-9H,10-11H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIZHSNWEDENEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-dimethoxyphenyl)-N-[3-(1-pyrrolidinyl)propyl]acrylamide](/img/structure/B4619077.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4619081.png)
![2-fluoro-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B4619092.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4619100.png)

![5-(3-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4619112.png)

![2-(4-bromophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B4619130.png)
![N~1~-(2-chlorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4619156.png)
![1-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol hydrochloride](/img/structure/B4619164.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4619167.png)
![4-[2-(benzyloxy)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4619176.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B4619184.png)